2-(3-Tert-butylcyclobutyl)acetic acid
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Overview
Description
2-(3-Tert-butylcyclobutyl)acetic acid: is an organic compound belonging to the class of carboxylic acids It features a cyclobutyl ring substituted with a tert-butyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert-butylcyclobutyl)acetic acid can be achieved through several methods. One common approach involves the alkylation of cyclobutyl derivatives followed by carboxylation. For instance, starting with tert-butylcyclobutane, a series of reactions including halogenation, nucleophilic substitution, and subsequent carboxylation can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize optimized reaction conditions, such as controlled temperature and pressure, to facilitate efficient synthesis. The use of catalysts and advanced purification techniques further enhances the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Tert-butylcyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(3-Tert-butylcyclobutyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(3-Tert-butylcyclobutyl)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The cyclobutyl ring and tert-butyl group contribute to the compound’s steric and electronic properties, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with a wide range of applications.
Propionic acid: Another carboxylic acid with similar properties but a different carbon chain length.
Butyric acid: A carboxylic acid with a four-carbon chain, differing in structure and properties .
Uniqueness
2-(3-Tert-butylcyclobutyl)acetic acid is unique due to its cyclobutyl ring and tert-butyl substitution, which impart distinct steric and electronic characteristics. These features make it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(3-tert-butylcyclobutyl)acetic acid |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)8-4-7(5-8)6-9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
QBXGTEPOGMZIJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(C1)CC(=O)O |
Origin of Product |
United States |
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